1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt
Overview
Description
1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C6H16NaO3SSi and its molecular weight is 219.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Peptide Chemistry
Sulfonic acids, including trifluoromethanesulfonic acid, are vital in organic synthesis, particularly in electrophilic aromatic substitution reactions, the formation of carbon-carbon, and carbon-heteroatom bonds. These acids facilitate the synthesis of new organic compounds due to their high protonating power and low nucleophilicity, allowing for efficient and experimental simplicity in various reactions (Kazakova & Vasilyev, 2017). Additionally, sulfonic acids play a crucial role in peptide chemistry. Methods utilizing Lewis acids for deprotective reactions have been developed, enabling efficient synthesis of peptides, including those containing disulfide bonds or phosphoamino acids, highlighting the versatility of sulfonic acid derivatives in peptide synthesis (Otaka, 2000).
Environmental Applications
The environmental biodegradability of polyfluoroalkyl chemicals, which can transform into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), has been extensively studied. Understanding the microbial degradation pathways of these compounds is crucial for assessing their environmental fate and effects (Liu & Mejia Avendaño, 2013).
Pharmaceutical and Food Industry
In the pharmaceutical industry, sulfonic acids are employed both as counter-ions and as reagents or catalysts in drug synthesis. The control and analysis of potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs) containing sulfonic acid salts are of paramount importance, with evolving analytical methodologies aimed at ensuring safety and compliance with regulatory guidelines (Elder, Teasdale, & Lipczynski, 2008). In food processing, the antimicrobial properties of sodium chloride and other sodium salts underscore their necessity in producing safe and wholesome foods, highlighting the role of sulfonic acid derivatives in maintaining food safety and quality (Taormina, 2010).
Material Science
In material science, the design of membranes for liquid-liquid separation, including the recovery of organic products from fermentation broths and the nanofiltration separation of organics, benefits from the use of sulfonic acid derivatives. The chemical resistance and efficacy of these membranes, particularly those based on poly[(1-trimethylsilyl)-1-propyne], highlight the compound's significance in advancing separation technologies (Volkov, Volkov, & Khotimskiǐ, 2009).
Mechanism of Action
Target of Action
It is used as an internal standard in ^1H NMR spectroscopy for the measurement of chemical shifts .
Mode of Action
The compound interacts with its target (the NMR spectroscopy process) by providing a stable reference point for the measurement of chemical shifts . The signal for the trimethylsilyl group is relatively insensitive to pH , making it a reliable standard.
Biochemical Pathways
Instead, it aids in the analysis and understanding of these pathways by providing accurate and reliable data in NMR spectroscopy .
Pharmacokinetics
Its primary use is in a laboratory setting for NMR spectroscopy .
Result of Action
The main result of this compound’s action is the provision of accurate and reliable data in NMR spectroscopy . This can aid in the study of various molecular and cellular processes.
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and pH. It forms stable aqueous solutions and is relatively insensitive to changes in ph . Its storage temperature is typically 2-8°C .
Biochemical Analysis
Biochemical Properties
1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the synthesis of peptides, proteins, and nucleic acids . The compound’s sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in proteins, influencing their structure and function. Additionally, the trimethylsilyl group can interact with hydrophobic regions of biomolecules, further affecting their biochemical properties .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in their activity, impacting downstream signaling pathways. For example, its presence in the cellular environment can alter the phosphorylation status of key signaling proteins, thereby modulating gene expression and metabolic processes . These effects can vary depending on the concentration and duration of exposure to the compound.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, the sulfonic acid group can form ionic bonds with active site residues of enzymes, potentially inhibiting their catalytic function . Additionally, the trimethylsilyl group can interact with hydrophobic pockets in proteins, stabilizing or destabilizing their structure. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At very high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . These dosage effects are critical for understanding the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can influence the activity of sulfonate-utilizing enzymes, affecting the breakdown and synthesis of sulfonate-containing metabolites . These interactions can lead to changes in the overall metabolic profile of cells and tissues, highlighting the compound’s role in metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as concentration, exposure time, and the presence of other biomolecules . Understanding the transport and distribution of the compound is essential for elucidating its biochemical effects and optimizing its use in research and applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function . The compound can be targeted to particular cellular compartments or organelles through post-translational modifications or targeting signals. For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular proteins and other biomolecules
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt involves the reaction of 3-(trimethylsilyl)propanesulfonic acid with sodium hydroxide.", "Starting Materials": [ "3-(trimethylsilyl)propanesulfonic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 3-(trimethylsilyl)propanesulfonic acid in water.", "Add sodium hydroxide to the solution and stir.", "Heat the mixture to 60-70°C for 2-3 hours.", "Cool the mixture to room temperature.", "Filter the solution to remove any solids.", "Concentrate the solution under reduced pressure.", "Add a small amount of water to the residue and stir.", "Filter the solution to obtain the sodium salt of 1-Propanesulfonic acid, 3-(trimethylsilyl)-." ] } | |
CAS No. |
2039-96-5 |
Molecular Formula |
C6H16NaO3SSi |
Molecular Weight |
219.33 g/mol |
IUPAC Name |
sodium;3-trimethylsilylpropane-1-sulfonate |
InChI |
InChI=1S/C6H16O3SSi.Na/c1-11(2,3)6-4-5-10(7,8)9;/h4-6H2,1-3H3,(H,7,8,9); |
InChI Key |
QLIVWVYKSOCMTN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C[Si](C)(C)CCCS(=O)(=O)O.[Na] |
2039-96-5 | |
Synonyms |
2,2-dimethyl-2-silapentane-5-sulfonate 2,2-dimethyl-2-silapentane-5-sulfonate, sodium salt 3-(trimethylsilyl)-1-propane sulfonate 3-(trimethylsilyl)propane sulfonic acid 3-(trimethylsilyl)propanesulfonic acid 4,4-dimethyl-4-silapentane-1-sulfonic acid sodium 4,4-dimethyl-4-silapentane-2-sulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is DSS used as a reference standard in NMR spectroscopy, particularly for aqueous solutions?
A1: DSS exhibits exceptional properties that make it a preferred internal standard for NMR spectroscopy, especially in aqueous solutions:
- Sharp Signal: It produces a single, sharp peak in 1H NMR spectra, simplifying spectral interpretation.
- Chemical Shift Stability: Its chemical shift remains relatively constant across various experimental conditions, ensuring consistent referencing.
- Minimal Interference: The DSS signal appears in a region of the spectrum with minimal interference from other common biological molecules.
Q2: How does temperature affect the chemical shift of DSS in D2O?
A2: Research has shown that the chemical shift of DSS in D2O, denoted as δDSS, exhibits a slight temperature dependence. This dependence is linear within a specific temperature range, and corrections can be applied to account for variations in routine 1H/13C NMR experiments.
Q3: Can DSS be used for internal thermometry in magnetic resonance imaging (MRI) test objects?
A3: Yes, DSS serves as a valuable tool for internal thermometry in MRI test objects (phantoms). The chemical shift difference between the water signal and DSS displays a linear relationship with temperature. This property allows researchers to monitor and ensure consistent temperatures within test objects, crucial for accurate quality assurance measurements.
Q4: What are the applications of DSS in metabolomics research?
A4: In metabolomics, the study of small molecules within biological systems, DSS plays a crucial role in analyzing complex biological samples like follicular fluid using NMR spectroscopy. It serves as an internal standard, enabling the quantification and comparison of metabolite concentrations between different samples.
Q5: How does the use of DSS contribute to achieving SI-traceable purity assignments for organic compounds?
A5: DSS, specifically its perdeuterated form (DSS-d6), plays a vital role in a suite of internal standard reference materials (ISRMs) used for determining the purity of organic compounds via quantitative NMR (qNMR) spectroscopy. This suite enables the assignment of mass fraction values with SI-traceability, ensuring the accuracy and reliability of purity determinations.
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